Aspidoalbine

Description

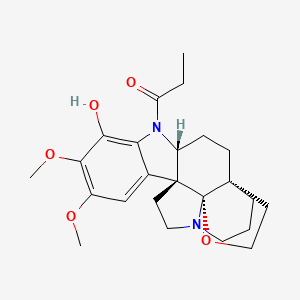

Structure

3D Structure

Properties

CAS No. |

2122-25-0 |

|---|---|

Molecular Formula |

C24H32N2O5 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1-[(1R,4R,12R,16S)-7-hydroxy-8,9-dimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]propan-1-one |

InChI |

InChI=1S/C24H32N2O5/c1-4-18(27)26-17-6-8-22-7-5-11-25-12-9-23(17,24(22,25)31-13-10-22)15-14-16(29-2)21(30-3)20(28)19(15)26/h14,17,28H,4-13H2,1-3H3/t17-,22-,23-,24+/m1/s1 |

InChI Key |

BJYVZJQGRUSSBS-BMZZKGLRSA-N |

SMILES |

CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |

Isomeric SMILES |

CCC(=O)N1[C@@H]2CC[C@@]34CCCN5[C@]3([C@]2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |

Canonical SMILES |

CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Aspidoalbine

Reconstitution of Biosynthetic Steps in vitro

In vitro reconstitution involves isolating and combining biosynthetic enzymes to perform specific reaction steps in a controlled lab environment. This approach has been crucial for elucidating the functions of individual enzymes in the MIA pathway.

A key example is the enzymatic formation of (-)-tabersonine and (+)-catharanthine (an iboga alkaloid) by incubating the intermediate precondylocarpine acetate (B1210297) with a reductase and either tabersonine (B1681870) synthase (TS) or catharanthine (B190766) synthase (CS), respectively. nih.govmpg.de This demonstrated definitively that these homologous cyclases control the outcome of the crucial scaffold-forming cycloaddition reaction. pnas.orgresearchgate.net

Similarly, the coupled action of tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R) was confirmed through in vitro assays. nih.govmpg.de These experiments showed that T3O produces an unstable epoxide intermediate that must be immediately reduced by T3R to proceed down the correct pathway, highlighting a concerted reaction mechanism. nih.gov Such chemoenzymatic systems are powerful tools for producing specific intermediates and studying reaction mechanisms. nih.govmdpi.com

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering aims to transfer and optimize biosynthetic pathways in microbial or alternative plant hosts for scalable production. anr.fr

Yeast Platforms: Saccharomyces cerevisiae (yeast) is a popular host for MIA production. Researchers have successfully engineered yeast to produce the universal precursor strictosidine (B192452) at high titers (up to ~50 mg/L) from simple feedstocks like geraniol (B1671447) and tryptamine (B22526). nih.govoup.com More complex pathways have also been assembled. For instance, the entire seven-enzyme pathway from tabersonine to vindoline (B23647) has been successfully reconstituted in yeast. mpg.de These engineered yeast strains serve as a platform for producing not only natural MIAs but also novel analogues by feeding modified substrates, such as halogenated tryptamines. nih.govoup.comresearchgate.net

Plant-Based Platforms: Nicotiana benthamiana, a relative of tobacco, is used as a rapid, transient expression host to reconstruct lengthy plant pathways. Scientists have engineered N. benthamiana to produce the vinblastine (B1199706) precursors tabersonine and catharanthine from the central intermediate strictosidine. acs.org This approach allows for the rapid testing and optimization of multi-gene pathway assemblies in a plant chassis. acs.org

While these metabolic engineering efforts have largely focused on high-value MIAs like vinblastine precursors or the kratom alkaloid mitragynine, the developed platforms and tools are directly applicable to producing other Aspidosperma alkaloids. researchgate.netbiorxiv.org By identifying the specific "late-stage" genes for aspidoalbine biosynthesis, they could be integrated into these established yeast or plant systems to enable its sustainable production.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of the Aspidospermatan Scaffold

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product |

| Strictosidine Synthase | STR | Catalyzes Pictet-Spengler reaction | Tryptamine, Secologanin (B1681713) | 3-α(S)-Strictosidine |

| Tabersonine Synthase | TS | [4+2] cycloaddition to form the Aspidosperma scaffold | Dehydrosecodine | (-)-Tabersonine |

| Tabersonine 3-Oxygenase | T3O | Epoxidation of the C2-C3 bond | Tabersonine / 16-Methoxytabersonine | Tabersonine-2,3-epoxide |

| Tabersonine 3-Reductase | T3R | Reduction of the epoxide intermediate | Tabersonine-2,3-epoxide | 3-Hydroxy-2,3-dihydrotabersonine |

Total Synthesis and Advanced Synthetic Methodologies for Aspidoalbine and Its Analogues

Historical Development of Aspidoalbine Total Synthesis

The pursuit of Aspidoalbine's total synthesis has a rich history, marked by pioneering efforts and evolving retrosynthetic strategies.

Early Strategies and Pioneering Contributions

The early endeavors in synthesizing Aspidoalbine and related compounds laid the groundwork for subsequent advancements. Ban and co-workers reported the first total synthesis of 1-acetylaspidoalbidine (B1215743) in 1975 nih.govmsu.edupitt.eduscribd.com. Subsequently, they also reported the total synthesis of fendleridine (also referred to as Aspidoalbidine) in 1976 msu.edupitt.edu. These early syntheses, while groundbreaking, often involved lengthy reaction sequences and did not always achieve high enantioselectivity.

Evolution of Retrosynthetic Approaches

Retrosynthetic analysis has played a crucial role in devising efficient pathways to Aspidoalbine. Initial strategies focused on constructing the core pentacyclic framework through various cyclization reactions. More recent approaches have leveraged cascade reactions and modern synthetic methodologies to streamline the synthesis and improve stereochemical control acs.orgacs.orgnih.gov. For instance, a strategy involving a photoredox-initiated [2+2]/retro-Mannich reaction has been employed for the construction of the core tetracycle of Aspidosperma alkaloids like Aspidospermidine and Limaspermidine, with potential applications for Aspidoalbine synthesis acs.org.

Enantioselective Total Synthesis of Aspidoalbine and Related Structures

Achieving enantioselective synthesis is paramount for obtaining biologically active natural products. Several strategies have been developed to control the stereochemistry in Aspidoalbine synthesis.

Asymmetric Catalysis in Key Stereogenic Center Formation

Asymmetric catalysis has emerged as a powerful tool for establishing stereogenic centers with high enantioselectivity. Palladium-catalyzed enantioselective decarboxylative allylation has been successfully employed in the synthesis of (-)-limaspermidine, which also enabled the first asymmetric formal total synthesis of (-)-1-acetylaspidoalbidine nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net. This method allows for the construction of quaternary stereocenters with high efficiency acs.orgresearchgate.net. Other catalytic methods, such as those involving chiral ligands and catalysts, are also central to modern asymmetric synthesis acs.orgchemrxiv.org.

Chiral Auxiliary and Chiral Pool Strategies

Chiral auxiliaries and chiral pool strategies offer alternative routes to enantioselective synthesis.

Chiral Auxiliaries: These are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of reactions. After the desired transformation, the auxiliary is removed and often recovered wikipedia.orgwikipedia.orgbccollegeasansol.ac.in. While effective, they typically require stoichiometric amounts and additional steps for attachment and removal wikipedia.org.

Chiral Pool: This strategy utilizes readily available chiral starting materials, such as natural products, to build complex chiral molecules. By manipulating these chiral precursors, enantiomerically pure target compounds can be synthesized wikipedia.orgbccollegeasansol.ac.incutm.ac.iniipseries.orggrklabs.comrsc.orgmdpi.com.

Formal Synthesis and Unified Strategies for Aspidoalbine Family Alkaloids

Formal synthesis involves synthesizing a known precursor to the target molecule, thereby demonstrating a viable route without necessarily completing the final target. Unified strategies aim to access multiple related alkaloids from a common intermediate.

The first asymmetric formal total synthesis of (-)-1-acetylaspidoalbidine has been achieved as part of the enantioselective synthesis of (-)-limaspermidine nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net. Furthermore, strategies have been developed for the synthesis of the aspidoalbine family of alkaloids, such as (+)-fendleridine and (+)-1-acetylaspidoalbidine, utilizing key transformations like asymmetric decarboxylative allylation and photocyclization nih.gov. Other research has focused on developing unified strategies for late-stage diversification of hexacyclic C19-hemiaminal ether structures within the Aspidosperma alkaloid family, which could be applied to Aspidoalbine analogues researchgate.net.

Mechanistic Biological Investigations of Aspidoalbine and Its Analogues Pre Clinical Focus

Molecular Target Identification and Characterization

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and guiding further drug development. Both ligand-based and structure-based computational strategies are employed for this purpose.

Ligand-based drug design relies on the principle that compounds with similar structures often exhibit similar biological activities. By comparing Aspidoalbine's chemical structure to known bioactive molecules, potential targets can be predicted. Structure-based approaches, conversely, utilize the three-dimensional structure of a target protein to predict how a ligand, such as Aspidoalbine, might bind to it biotech-asia.orgscielo.brchemrxiv.org. These methods are essential for identifying novel drug candidates and understanding their potential interactions with disease-relevant proteins pharmafeatures.comnih.govum.edu.mycomputabio.com.

For Aspidoalbine, in silico studies have focused on its potential as an antileishmanial agent. Molecular docking simulations have implicated several enzymes crucial for Leishmania survival as potential targets. These include dihydrofolate reductase-thymidylate synthase (DHFR-TS), pteridine (B1203161) reductase 1 (PTR1), pyruvate (B1213749) kinase (PK), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and squalene (B77637) synthase (SQS) researchgate.netunex.esnih.govfrontiersin.org. These studies suggest that Aspidoalbine interacts competitively with these enzymes.

While in silico methods provide valuable predictions, experimental biophysical techniques are essential for validating these interactions and quantifying their strength. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), fluorescence anisotropy, and differential scanning calorimetry (DSC) are commonly used to characterize the binding of small molecules to their protein targets biocompare.comnih.govresearchgate.netnih.gov. These techniques provide crucial data on binding affinity, kinetics, and thermodynamics, offering a comprehensive understanding of the molecular recognition process. Specific biophysical characterization data for Aspidoalbine's interaction with its predicted Leishmania targets, however, is not detailed in the reviewed literature.

In Silico Mechanistic Studies

In silico mechanistic studies employ computational modeling and simulation techniques to predict and analyze the interactions between Aspidoalbine and its potential biological targets at a molecular level.

Molecular docking is a widely used computational technique that predicts the preferred orientation of Aspidoalbine when bound to a target protein's active site mdpi.comnih.govqucosa.de. These simulations aim to identify potential binding poses and estimate the binding energy. Studies have utilized molecular docking to investigate Aspidoalbine's interaction with key Leishmania enzymes, including PTR1, DHFR-TS, PK, HGPRT, and SQS researchgate.netunex.esnih.govfrontiersin.orgjabonline.in. These simulations suggest that Aspidoalbine can competitively bind to the active sites of these enzymes, potentially inhibiting their function. Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the stability and dynamic behavior of the Aspidoalbine-target complex over time jabonline.in.

The output of molecular docking and dynamics simulations allows for the computational prediction of how Aspidoalbine binds to its targets and the strength of these interactions. Research indicates that Aspidoalbine exhibits a greater affinity for the active site of Leishmania PTR1, with predicted binding free energies ranging between -8.15 to -8.99 kcal/mol researchgate.netunex.esnih.gov. This affinity is reported to be higher than that of some physiological ligands for the same target. Furthermore, in silico analyses suggest that Aspidoalbine's binding free energy is generally greater for Leishmania proteins compared to their homologous counterparts in humans, hinting at a potential for selective action unex.esfrontiersin.org. These computational predictions of binding modes and affinities are critical for understanding the compound's efficacy and selectivity mdpi.comarxiv.orgvariational.ai.

Virtual screening (VS) is a powerful computational tool used to rapidly search large databases of compounds to identify those with the highest probability of binding to a specific target biotech-asia.orgscielo.brmdpi.comnih.govmdpi.comnih.goveuropa.eu. While specific studies detailing the virtual screening of Aspidoalbine analogues for enhanced specificity are not explicitly detailed in the provided snippets, the general principles apply. By employing VS, researchers can identify or design compounds with improved binding affinity, selectivity, and pharmacokinetic properties. Exploring structure-activity relationships (SAR) through the synthesis and testing of analogues, as seen in other drug discovery contexts nih.gov, is a common strategy that can be guided by in silico predictions to optimize lead compounds like Aspidoalbine. The in silico data suggesting higher affinity for parasitic targets over human homologues provides a foundation for seeking analogues with even greater specificity unex.esfrontiersin.org.

In Vitro Biological Activity Profiling and Mechanistic Elucidation (Cell-Free and Cell-Based)

Enzyme Inhibition Assays and Kinetic Characterization

Molecular docking simulations have identified several Leishmania enzymes as potential targets for Aspidoalbine, suggesting a mechanism of competitive inhibition. These studies indicate that Aspidoalbine may interact with the active sites of enzymes critical for the parasite's survival, including:

PTR1 (Thioredoxin Reductase): Aspidoalbine has shown a greater affinity for the active site of PTR1 compared to physiological ligands nih.govresearchgate.net.

DHFR-TS (Dihydrofolate Reductase-Thymidylate Synthase): Identified as a potential target through docking studies nih.govresearchgate.netcolab.wsresearchgate.net.

PK (Pyruvate Kinase): Also suggested as a target based on molecular docking nih.govresearchgate.netcolab.wsresearchgate.net.

HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase): Molecular docking indicates potential competitive interaction nih.govresearchgate.netcolab.wsresearchgate.net.

SQS (Squalene Synthase): Identified as a potential target through computational analysis nih.govresearchgate.netcolab.wsresearchgate.net.

While these computational studies propose a competitive inhibition mechanism for Aspidoalbine against these Leishmania enzymes, specific experimental kinetic parameters such as inhibition constants (Ki), Michaelis constants (Km), and maximum velocities (Vmax) derived from enzyme assays are not detailed in the provided literature. However, Aspidoalbine has demonstrated moderate activity against Leishmania infantum, with a reported GI50 value of 32.2 µg/mL colab.ws.

Receptor Binding and Activation Studies

Specific studies detailing Aspidoalbine's binding affinity or activation/inhibition effects on particular cellular receptors were not identified in the provided literature. Receptor binding assays are a critical component in drug discovery, used to characterize the interaction of a compound with its target receptor, providing insights into affinity, selectivity, and potential downstream signaling nih.govslideshare.netmerckmillipore.comkcasbio.comnih.gov. Such investigations are essential for understanding how Aspidoalbine might modulate cellular functions through receptor-mediated pathways.

Cellular Pathway Modulation and Signaling Cascade Analysis

The specific cellular pathways or signaling cascades modulated by Aspidoalbine remain largely unelucidated in the provided literature. Studies in this area typically investigate how compounds influence intracellular signaling networks, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, to understand their impact on cellular processes like proliferation, differentiation, or apoptosis plos.orgwikipedia.orgharvard.edunih.gov. Further research would be needed to map Aspidoalbine's effects on these complex cellular mechanisms.

In Vivo Mechanistic Studies in Pre-clinical Models (Excluding Clinical Trial Data)

Pre-clinical in vivo studies are vital for evaluating a compound's efficacy, safety, and mechanism of action within a complex biological system, such as animal models.

Pharmacodynamic Biomarker Identification and Validation

Aspidoalbine and related Aspidosperma alkaloids have demonstrated antiparasitic activity in vitro against parasites like Leishmania and Trypanosoma cruzi colab.wsresearchgate.netd-nb.info. While these findings suggest potential in vivo efficacy, specific studies identifying and validating pharmacodynamic biomarkers for Aspidoalbine in pre-clinical animal models were not detailed in the provided literature. Pharmacodynamic (PD) biomarkers are crucial for confirming a drug's mechanism of action, assessing target engagement, and providing evidence of biological effect in vivo nih.govnih.govdntb.gov.uapelagobio.comsaretius.comalsglobal.comtataa.comecancer.orgcrownbio.com. Such studies would typically involve measuring changes in specific molecular or cellular indicators in response to Aspidoalbine administration in relevant animal models to elucidate its in vivo mechanism.

The search for information regarding the chemical compound "Aspidoalbine" did not yield any relevant scientific literature. Consequently, it is not possible to generate an article focusing solely on Aspidoalbine's mechanistic biological investigations or its mechanisms of action in antiparasitic models, as requested.

The executed searches provided general insights into preclinical studies and antiparasitic drug mechanisms, which are broadly applicable in drug discovery:

Preclinical Studies and Animal Models: Preclinical research is essential for evaluating the safety and efficacy of potential therapeutic compounds before human testing nih.govppd.comangelinipharma.commdpi.comnih.govfrontiersin.orgdovepress.com. These studies employ various in vitro and in vivo models to elucidate disease mechanisms and assess drug activity angelinipharma.comnih.govfrontiersin.orgdovepress.com. Animal models are particularly vital for understanding molecular and cellular changes associated with diseases and the effects of interventions angelinipharma.comnih.govfrontiersin.orgdovepress.com.

Antiparasitic Mechanisms: Antiparasitic drugs operate through diverse mechanisms, including enzyme inhibition, disruption of cellular functions, and targeting the parasite's nervous system ird.frnih.gov. For parasites like Leishmania and Trypanosoma cruzi, identified targets and mechanisms involve damage to mitochondrial membranes, interference with parasite cell membranes, and inhibition of specific enzymes such as peptidases and kinases frontiersin.orgresearchgate.netlongdom.orgscielo.brscielo.br. For instance, research has identified targets like cyclin-dependent related kinase 12 (CRK12) and proteasomes in Leishmania scielo.br.

However, without specific data or research findings pertaining to Aspidoalbine, the detailed sections on its molecular and cellular effects in animal models and its mechanisms of action in antiparasitic models cannot be populated.

Advanced Analytical and Computational Techniques in Aspidoalbine Research

High-Resolution Separation Techniques for Metabolite Profiling

The comprehensive analysis of Aspidoalbine and its related metabolites within complex biological matrices necessitates the use of high-resolution separation techniques. researchgate.net Mass spectrometry (MS) coupled with separation methods like liquid chromatography (LC) or gas chromatography (GC) is a powerful tool for this purpose. medinadiscovery.com

Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for analyzing a wide array of metabolites. nih.govthermofisher.com Specifically, LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) is highly effective for detecting metabolites in intricate biological samples. nih.gov For instance, LC-MS/MS analysis has been successfully employed to profile the alkaloid fraction of Aspidosperma pyrifolium, a plant known to produce related alkaloids. researchgate.net This technique allows for the separation and identification of individual compounds, such as the detection of double-charged ions and their fragmentation patterns, providing valuable structural information. researchgate.net The use of high-performance liquid chromatography (HPLC) has long been a standard for the separation and analysis of alkaloids. universiteitleiden.nl

For polar compounds, Hydrophilic Interaction Chromatography (HILIC) coupled with tandem high-resolution mass spectrometry (HRMS/MSMS) provides reliable identification and quantification. lawlessgenomics.com Comprehensive two-dimensional gas chromatography (GCxGC) offers superior peak resolution and capacity, making it suitable for detailed metabolite profiling, although it may require derivatization of the analytes. researchgate.net

Solid-phase extraction (SPE) is a common sample preparation technique used to selectively extract alkaloids from liquid samples, often employing materials like C8 and C18 silica (B1680970) for adsorption or cation exchangers to bind the alkaloids. universiteitleiden.nl

Table 1: High-Resolution Separation Techniques in Alkaloid Research

| Technique | Description | Application in Aspidoalbine Research | References |

|---|---|---|---|

| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. | Identification and quantification of Aspidoalbine and its metabolites in plant extracts and biological samples. researchgate.netscielo.br | researchgate.netscielo.br |

| HPLC-DAD | High-performance liquid chromatography with a diode-array detector. | Separation and preliminary identification of alkaloids based on their UV-Vis spectra. universiteitleiden.nl | universiteitleiden.nl |

| GCxGC-MS | Comprehensive two-dimensional gas chromatography coupled with mass spectrometry. | High-resolution profiling of volatile and semi-volatile metabolites related to Aspidoalbine. researchgate.net | researchgate.net |

| HILIC-HRMS/MSMS | Hydrophilic interaction chromatography for separating polar compounds, coupled with high-resolution tandem mass spectrometry. | Analysis of polar metabolites and degradation products of Aspidoalbine. lawlessgenomics.com | lawlessgenomics.com |

| SPE | Solid-phase extraction. | Pre-concentration and purification of Aspidoalbine from complex mixtures prior to analysis. universiteitleiden.nl | universiteitleiden.nl |

Advanced NMR Spectroscopic Techniques for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex molecules like Aspidoalbine. numberanalytics.comnumberanalytics.com Advanced NMR techniques provide detailed insights into molecular structure, dynamics, and interactions. numberanalytics.comnuvisan.com

Two-dimensional (2D) NMR techniques are particularly powerful. creative-biostructure.com Experiments such as COSY (Correlation Spectroscopy) help establish the connectivity of protons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and heteroatoms like carbon and nitrogen, which is crucial for defining the molecular skeleton of alkaloids. numberanalytics.comcreative-biostructure.com NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of nuclei, providing information about the three-dimensional structure. numberanalytics.com

For complex natural products, a suite of 2D NMR spectra can rigorously characterize the structure, even with small sample amounts. rsc.org The combination of experimental NMR data with computational methods further enhances the accuracy of structure elucidation. rsc.org Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the energy barriers of internal molecular motions, providing insights into the conformational flexibility of molecules like Aspidoalbine. unibas.it The comparison of experimental and theoretically calculated NMR chemical shifts and coupling constants can help distinguish between different possible conformations. rsc.org

Table 2: Advanced NMR Techniques for Aspidoalbine Structural Analysis

| NMR Technique | Information Provided | Relevance to Aspidoalbine | References |

|---|---|---|---|

| COSY | Proton-proton spin couplings, establishing connectivity. | Mapping the proton network within the Aspidoalbine scaffold. numberanalytics.comcreative-biostructure.com | numberanalytics.comcreative-biostructure.com |

| HMBC | Long-range proton-heteroatom (e.g., ¹³C, ¹⁵N) correlations. | Assembling the complete carbon and nitrogen framework. numberanalytics.comcreative-biostructure.com | numberanalytics.comcreative-biostructure.com |

| NOESY | Through-space correlations between nuclei. | Determining the 3D conformation and stereochemistry. numberanalytics.comnumberanalytics.com | numberanalytics.comnumberanalytics.com |

| HSQC | One-bond proton-heteroatom correlations. | Assigning protons to their directly attached carbons or nitrogens. creative-biostructure.com | creative-biostructure.com |

| Dynamic NMR (DNMR) | Energy barriers for conformational exchange processes. | Characterizing the flexibility and conformational isomers of the Aspidoalbine ring system. unibas.it | unibas.it |

| Residual Dipolar Couplings (RDC) | Long-range structural constraints. | Refining the solution structure and determining relative configuration. rsc.org | rsc.org |

Computational Chemistry for Reaction Pathway Modeling and Conformational Landscape Analysis

Computational chemistry has become a vital tool for understanding the reactivity and conformational behavior of complex molecules. numberanalytics.com Methods like Density Functional Theory (DFT) are widely used to model reaction mechanisms and predict the stability of different molecular structures. researchgate.net

For Aspidoalbine, computational modeling can be used to explore potential synthetic routes and understand its biosynthetic pathways. Reaction path optimization techniques can identify the most energetically favorable routes from reactants to products, revealing transition states and intermediates. numberanalytics.com This is crucial for designing efficient synthetic strategies. mit.edu

Furthermore, computational methods are used to map the conformational landscape of a molecule. nih.gov By calculating the energies of various possible conformations, researchers can identify the most stable structures and understand the molecule's flexibility. unibas.itnih.gov This information is critical for understanding how Aspidoalbine might interact with biological targets. Combining DFT calculations with experimental data, such as NMR coupling constants, provides a powerful approach to conformational analysis. chemrxiv.orgrsc.orgrsc.org These calculations can help to accurately predict chemical shifts and coupling constants, aiding in the interpretation of experimental spectra. unibas.it

Table 3: Computational Chemistry Approaches in Aspidoalbine Research

| Computational Method | Application | Insights for Aspidoalbine | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, energies, and molecular properties. | Predicting stable conformations, reaction energies, and spectroscopic parameters (NMR shifts, coupling constants). researchgate.netrsc.org | researchgate.netrsc.org |

| Reaction Path Optimization | Finding the minimum energy path between reactants and products. | Elucidating reaction mechanisms for synthesis and biosynthesis, identifying transition states. numberanalytics.comrsc.org | numberanalytics.comrsc.org |

| Conformational Landscape Mapping | Systematic exploration of all possible molecular conformations. | Identifying low-energy conformers and understanding the flexibility of the Aspidoalbine skeleton. nih.govnih.gov | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. | Studying the dynamic behavior of Aspidoalbine and its interactions with solvent and potential binding partners. rsc.org | rsc.org |

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Cheminformatics and data mining are essential for identifying promising drug candidates from large datasets of chemical compounds. These approaches are particularly valuable in natural product research, where numerous derivatives of a core scaffold like Aspidoalbine may exist.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this field. By correlating structural features of molecules with their biological activity, 2D and 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds. imist.maresearchgate.nettandfonline.com For example, studies on related indole (B1671886) alkaloids have successfully used CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build predictive models for their biological activities. imist.maresearchgate.net

These models help in designing new derivatives with potentially enhanced activity. rsc.org Cheminformatics tools are also used for virtual screening of compound libraries, molecular docking to predict binding modes with biological targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the drug-like properties of potential candidates. nih.gov Such in-silico studies can significantly accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and further testing. nih.gov

Table 4: Cheminformatics and Data Mining in Aspidoalbine Drug Discovery

| Technique | Description | Application for Aspidoalbine | References |

|---|---|---|---|

| 2D/3D-QSAR | Quantitative Structure-Activity Relationship modeling in 2D or 3D. | Predicting the biological activity of Aspidoalbine derivatives based on their structural properties. imist.maresearchgate.net | imist.maresearchgate.net |

| CoMFA/CoMSIA | Comparative Molecular Field/Similarity Indices Analysis. | Developing 3D-QSAR models to guide the design of new Aspidoalbine analogs with improved activity. imist.maresearchgate.net | imist.maresearchgate.net |

| Molecular Docking | Predicting the preferred orientation of one molecule to a second when bound to each other. | Investigating potential binding modes of Aspidoalbine with biological targets. rsc.org | rsc.org |

| Virtual Screening | Computationally screening large libraries of compounds for potential biological activity. | Identifying new Aspidoalbine-like scaffolds with desired properties. nih.gov | nih.gov |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of a compound. | Assessing the drug-likeness of Aspidoalbine derivatives early in the discovery process. nih.gov | nih.gov |

Future Directions and Emerging Research Avenues for Aspidoalbine

Untapped Biosynthetic Potential and Synthetic Biology Applications

The biosynthesis of the intricate pentacyclic core of Aspidosperma alkaloids originates from tryptamine (B22526) and secologanin (B1681713). mit.edu While the general pathway is understood, the specific enzymatic steps leading to the unique functionalities of individual alkaloids like Aspidoalbine are not fully elucidated. This knowledge gap presents a significant opportunity for future research.

Key Research Areas:

Pathway Elucidation: A primary focus will be the identification and characterization of the specific enzymes (e.g., cyclases, oxidases, and reductases) involved in the later, more divergent steps of Aspidoalbine biosynthesis. Understanding this machinery is crucial for harnessing its full potential. researchgate.netresearchgate.net

Heterologous Expression: Synthetic biology offers powerful tools to reconstitute and manipulate biosynthetic pathways in microbial or plant-based hosts such as Nicotiana benthamiana. nih.govcornell.edu By expressing the identified genes in these systems, it may be possible to produce Aspidoalbine and its derivatives in a controlled and sustainable manner, overcoming the limitations of isolation from natural sources.

Engineered Biosynthesis: Once the biosynthetic pathway is established in a heterologous host, metabolic engineering strategies can be employed to create "new-to-nature" analogs of Aspidoalbine. nih.gov This could involve feeding unnatural substrates to the engineered host or modifying the biosynthetic enzymes to accept different substrates, leading to novel compounds with potentially enhanced or entirely new biological activities.

Table 1: Potential Synthetic Biology Approaches for Aspidoalbine Production

| Approach | Description | Potential Outcome |

| Pathway Reconstruction | Assembly of the complete Aspidoalbine biosynthetic pathway in a heterologous host like yeast or N. benthamiana. | Sustainable and scalable production of Aspidoalbine. |

| Precursor Feeding | Supplying modified tryptophan or secologanin analogs to an engineered host expressing key biosynthetic enzymes. | Generation of novel Aspidoalbine derivatives with altered functionalities. |

| Enzyme Engineering | Modifying the substrate specificity of key enzymes in the pathway through directed evolution or rational design. | Production of a library of Aspidoalbine analogs for biological screening. |

Exploration of Novel Mechanistic Targets and Biological Pathways

Preliminary in silico studies have begun to shed light on the potential therapeutic targets of Aspidoalbine. These computational approaches provide a valuable starting point for experimental validation and the discovery of novel mechanisms of action.

A molecular docking study investigated the inhibitory activity of Aspidoalbine against five key protein targets in Leishmania, a protozoan parasite responsible for leishmaniasis. The results indicated that Aspidoalbine could competitively interact with all five targets, showing a particularly strong affinity for pteridine (B1203161) reductase 1 (PTR1). researchgate.net This suggests that Aspidoalbine could be a promising candidate for the development of new antileishmanial drugs. researchgate.net

Furthermore, research on other indole (B1671886) alkaloids isolated from Tabernaemontana cymosa has revealed their potential to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov Given the structural similarities, it is plausible that Aspidoalbine could also modulate this or other critical cellular signaling pathways.

Future research in this area will likely focus on:

Target Validation: Experimental validation of the predicted interaction between Aspidoalbine and Leishmania PTR1 is a critical next step. This could involve enzymatic assays and structural biology studies to confirm the binding and inhibitory mechanism.

Broad-Spectrum Screening: Comprehensive pharmacological screening of Aspidoalbine against a wide range of cellular targets and disease models will be essential to uncover its full therapeutic potential.

Pathway Analysis: Investigating the effects of Aspidoalbine on global cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, using techniques like proteomics and transcriptomics could reveal novel mechanisms of action.

Development of Advanced Chemical Probes for Cellular Research

The unique chemical scaffold of Aspidoalbine makes it an attractive starting point for the development of chemical probes. These tools are invaluable for studying complex biological processes within living cells. By chemically modifying the Aspidoalbine structure, researchers can create derivatives with specific functionalities for cellular imaging and target identification.

The synthesis of Aspidoalbine derivatives is a key step in this process. mdpi.com For instance, the introduction of reporter tags, such as fluorescent dyes or biotin (B1667282), can enable the visualization of the molecule's subcellular localization and facilitate the identification of its binding partners through affinity purification and mass spectrometry. Furthermore, the incorporation of photoreactive groups could allow for covalent cross-linking to its biological targets, providing a more robust method for target identification. The synthesis of azidoindolines, for example, showcases a versatile chemical handle that can be used for bioorthogonal reactions to attach various reporter molecules. mdpi.com

Table 2: Potential Chemical Probes Derived from Aspidoalbine

| Probe Type | Modification | Application |

| Fluorescent Probe | Conjugation of a fluorophore to a non-essential position on the Aspidoalbine scaffold. | Visualization of the subcellular distribution of Aspidoalbine and its accumulation in specific organelles. |

| Affinity Probe | Attachment of a biotin tag via a linker arm. | Identification of Aspidoalbine-binding proteins through affinity pull-down experiments followed by proteomic analysis. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., a diazirine or benzophenone). | Covalent labeling and identification of direct cellular targets of Aspidoalbine upon photoactivation. |

Interdisciplinary Approaches in Aspidoalbine Research (e.g., Materials Science, Nanotechnology)

The intersection of natural product chemistry with materials science and nanotechnology opens up exciting new avenues for the application of Aspidoalbine. The development of advanced drug delivery systems can enhance the therapeutic efficacy of Aspidoalbine by improving its solubility, stability, and target specificity.

Nanoparticle-Based Drug Delivery:

Encapsulating Aspidoalbine within nanoparticles, such as liposomes or polymeric nanoparticles, could overcome potential issues with poor aqueous solubility and improve its pharmacokinetic profile. frontiersin.org Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the delivery of Aspidoalbine specifically to diseased cells, thereby increasing its local concentration at the target site and minimizing off-target side effects. nih.govnih.govresearchgate.net For example, antibody-conjugated nanoparticles can be designed to recognize and bind to specific receptors that are overexpressed on the surface of cancer cells. nih.gov

Functionalized Materials:

The unique chemical structure of Aspidoalbine could also be exploited in the development of novel functional materials. For instance, Aspidoalbine could be incorporated into polymer matrices to create bioactive materials for applications in tissue engineering or as coatings for medical devices to prevent biofouling. The synthesis of functionalized materials, such as amino-functionalized composites, demonstrates the potential for incorporating organic molecules into inorganic scaffolds to create hybrid materials with enhanced properties.

Future interdisciplinary research will likely explore:

The development of Aspidoalbine-loaded nanoparticles for targeted cancer therapy.

The creation of Aspidoalbine-releasing scaffolds for regenerative medicine.

The investigation of Aspidoalbine-functionalized surfaces for antimicrobial applications.

Q & A

Q. Table 1: Comparison of Research Frameworks for Aspidoalbine Studies

Q. Table 2: Common Pitfalls in Aspidoalbine Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.